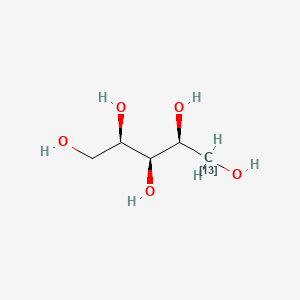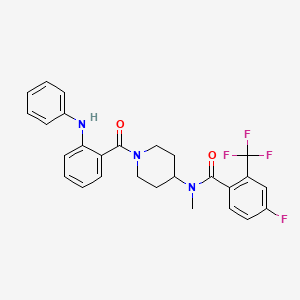
Smo-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Smo-IN-3 is a potent inhibitor of the smoothened (SMO) protein, which plays a crucial role in the hedgehog (Hh) signaling pathway. This pathway is essential for various cellular processes, including embryonic development and tissue regeneration. This compound has shown significant potential in inhibiting the proliferation of human medulloblastoma cell lines, making it a promising candidate for anticancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Smo-IN-3 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of anthranilamide derivatives, which are then subjected to various chemical reactions to yield the final product. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency and purity. This often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. The compound is usually produced in bulk quantities for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Smo-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .
Aplicaciones Científicas De Investigación
Smo-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the hedgehog signaling pathway and its role in various chemical processes.
Biology: Investigated for its effects on cellular proliferation and differentiation, particularly in cancer research.
Medicine: Explored as a potential therapeutic agent for treating cancers that involve aberrant hedgehog signaling, such as medulloblastoma and basal cell carcinoma.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the hedgehog signaling pathway
Mecanismo De Acción
Smo-IN-3 exerts its effects by inhibiting the smoothened (SMO) protein, a key component of the hedgehog (Hh) signaling pathway. By binding to SMO, this compound prevents the activation of downstream signaling molecules, ultimately leading to the suppression of cellular proliferation and tumor growth. The molecular targets and pathways involved include the inhibition of GLI transcription factors, which are crucial for the expression of genes involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Vismodegib: Another SMO inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: A SMO inhibitor with similar applications in cancer therapy.
Cyclopamine: A naturally occurring SMO inhibitor with a different mechanism of action.
Uniqueness of Smo-IN-3
This compound is unique due to its high potency and specificity for the smoothened (SMO) protein. It has shown significant antiproliferative activity against human medulloblastoma cell lines, making it a valuable tool for cancer research. Additionally, its ability to inhibit the hedgehog signaling pathway at low concentrations sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C27H25F4N3O2 |
|---|---|
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
N-[1-(2-anilinobenzoyl)piperidin-4-yl]-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H25F4N3O2/c1-33(25(35)21-12-11-18(28)17-23(21)27(29,30)31)20-13-15-34(16-14-20)26(36)22-9-5-6-10-24(22)32-19-7-3-2-4-8-19/h2-12,17,20,32H,13-16H2,1H3 |
Clave InChI |
YHMNCGDXVJEIDT-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C(=O)C2=CC=CC=C2NC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



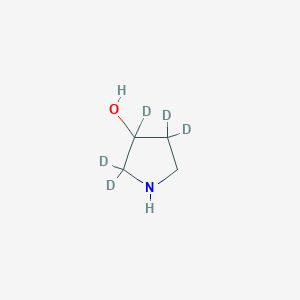
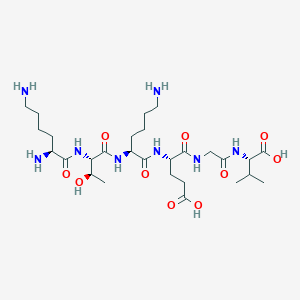
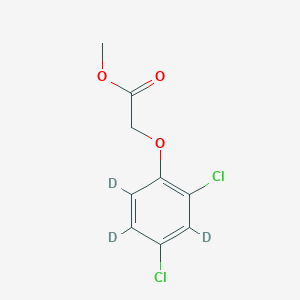
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)

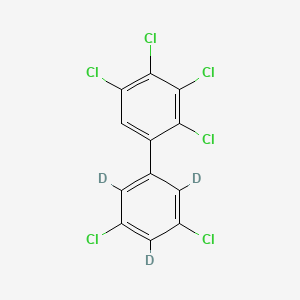
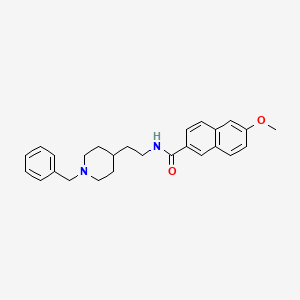

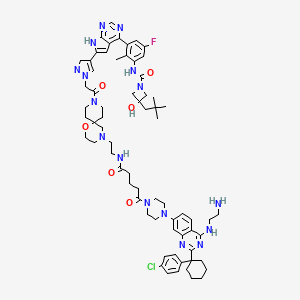

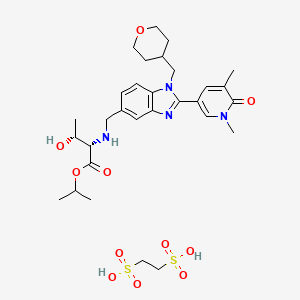
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
